Physicochemical Differentiation: Lipophilicity (XLogP3) of 2-(Pent-4-en-1-yl)isoindoline-1,3-dione vs. Shorter N-Alkenyl Analogs
The calculated XLogP3 of 2-(pent-4-en-1-yl)isoindoline-1,3-dione is 2.9 [1]. This lipophilicity is measurably higher than that of shorter-chain N-alkenyl analogs; for example, the allyl-substituted derivative (N-propenyl) has a computed XLogP3 of approximately 1.9–2.1 (class-level inference based on fragment-based calculations). The extended pent-4-en-1-yl chain increases logP by ~0.8–1.0 units relative to the allyl analog, corresponding to a roughly 6- to 10-fold increase in octanol-water partition coefficient.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.9 (computed by XLogP3) |
| Comparator Or Baseline | N-Allyl phthalimide: XLogP3 ≈ 1.9–2.1 (class-level estimate) |
| Quantified Difference | ΔXLogP3 ≈ +0.8 to +1.0; ~6–10× higher partition coefficient |
| Conditions | Computational prediction (XLogP3, PubChem release 2025.04.14) |
Why This Matters
Higher lipophilicity directly influences passive membrane permeability in cell-based assays and in vivo distribution, making this compound more suitable for targets requiring enhanced hydrophobic interactions or blood-brain barrier penetration.
- [1] PubChem. (2025). 2-(pent-4-en-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione (CID 339434). National Library of Medicine. Accessed April 2026. View Source
